molecular formula C15H28O2 B12746263 (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate CAS No. 64129-94-8

(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate

Cat. No.: B12746263
CAS No.: 64129-94-8
M. Wt: 240.38 g/mol
InChI Key: LCJPVSLESAPYMK-HZSPNIEDSA-N
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Description

(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate is a chemical compound known for its unique structural properties and potential applications in various fields. It is a derivative of cyclohexane, featuring a valerate ester group, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate typically involves the esterification of (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexanol with valeric acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and it is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted cyclohexane derivatives.

Scientific Research Applications

(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of (1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active cyclohexanol derivative, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R-(1alpha,2beta,5alpha))-2-isopropenyl-5-methylcyclohexyl isovalerate
  • (1R-(1alpha,2beta,5alpha))-2-isopropyl-5-methylcyclohexyl acetate

Uniqueness

(1R-(1alpha,2beta,5alpha))-5-Methyl-2-(1-methylethyl)cyclohexyl valerate is unique due to its specific ester group, which imparts distinct chemical and physical properties

Properties

CAS No.

64129-94-8

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] pentanoate

InChI

InChI=1S/C15H28O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h11-14H,5-10H2,1-4H3/t12-,13+,14-/m1/s1

InChI Key

LCJPVSLESAPYMK-HZSPNIEDSA-N

Isomeric SMILES

CCCCC(=O)O[C@@H]1C[C@@H](CC[C@H]1C(C)C)C

Canonical SMILES

CCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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